molecular formula C9H12O3 B14372113 2H-Pyran-2-one, 4-methoxy-6-propyl- CAS No. 90673-80-6

2H-Pyran-2-one, 4-methoxy-6-propyl-

Cat. No.: B14372113
CAS No.: 90673-80-6
M. Wt: 168.19 g/mol
InChI Key: RCKBJIXCWVUPOX-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-methoxy-6-propyl-: is a heterocyclic organic compound with the molecular formula C9H12O3 It belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-methoxy-6-propyl- can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under acidic or basic conditions to form the pyranone ring. For example, the reaction of a suitable aldehyde with a β-keto ester in the presence of a base can lead to the formation of the desired compound through a cyclization reaction .

Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 4-methoxy-6-propyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2-one, 4-methoxy-6-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-methoxy-6-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

  • 4-Methoxy-6-methyl-2H-pyran-2-one
  • 4-Methoxy-6-phenethyl-2H-pyran-2-one
  • 4-Methoxy-6-styryl-2H-pyran-2-one

Comparison: Compared to similar compounds, 2H-Pyran-2-one, 4-methoxy-6-propyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For instance, the propyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability .

Properties

CAS No.

90673-80-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-methoxy-6-propylpyran-2-one

InChI

InChI=1S/C9H12O3/c1-3-4-7-5-8(11-2)6-9(10)12-7/h5-6H,3-4H2,1-2H3

InChI Key

RCKBJIXCWVUPOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=O)O1)OC

Origin of Product

United States

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